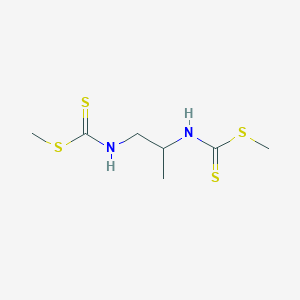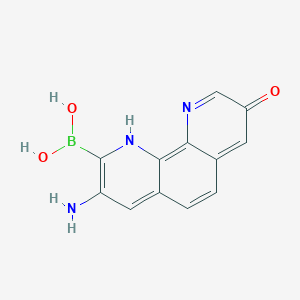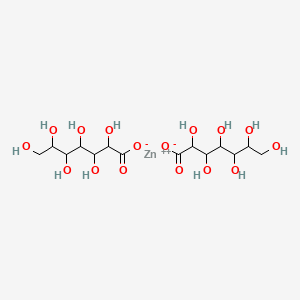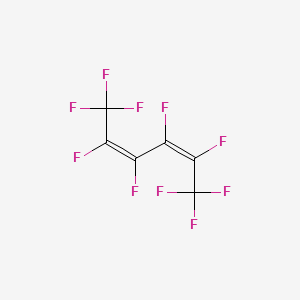
(Z,Z)-Perfluoro-2,4-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,Z)-Perfluoro-2,4-hexadiene is a fluorinated organic compound characterized by the presence of two double bonds in the Z configuration. This compound is part of the perfluoroalkene family, which is known for its unique chemical properties due to the presence of fluorine atoms. The high electronegativity of fluorine imparts significant stability and resistance to chemical reactions, making these compounds valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-Perfluoro-2,4-hexadiene typically involves the fluorination of hexadiene precursors. One common method is the direct fluorination of 2,4-hexadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF) to achieve selective fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can improve yield and selectivity. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,Z)-Perfluoro-2,4-hexadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3), resulting in the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
(Z,Z)-Perfluoro-2,4-hexadiene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and sealants, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (Z,Z)-Perfluoro-2,4-hexadiene is primarily influenced by its fluorine atoms. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which stabilizes the compound and makes it less reactive. This stability is beneficial in applications requiring resistance to harsh chemical environments. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-Perfluoro-2,4-hexadiene: The E isomer of the same compound, differing in the spatial arrangement of the double bonds.
Perfluoro-1,3-butadiene: A shorter chain perfluoroalkene with similar chemical properties.
Perfluoro-1,4-pentadiene: Another perfluoroalkene with a different chain length and double bond configuration.
Uniqueness
(Z,Z)-Perfluoro-2,4-hexadiene is unique due to its specific Z,Z configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it suitable for specialized applications where stereochemistry plays a crucial role.
Eigenschaften
CAS-Nummer |
83168-65-4 |
|---|---|
Molekularformel |
C6F10 |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
(2Z,4Z)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |
InChI |
InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2- |
InChI-Schlüssel |
ITEBVUXKIREBFG-CCAGOZQPSA-N |
Isomerische SMILES |
C(=C(\F)/C(F)(F)F)(\F)/C(=C(/F)\C(F)(F)F)/F |
Kanonische SMILES |
C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


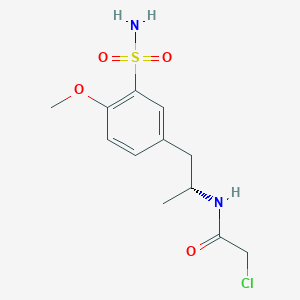
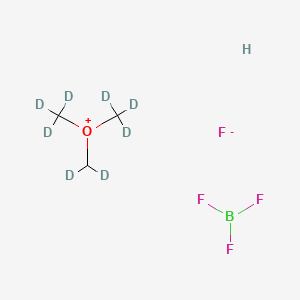
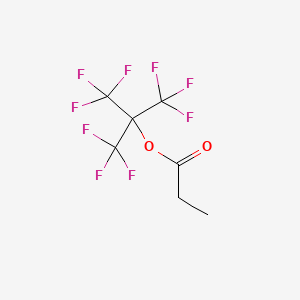

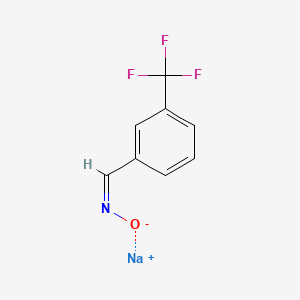
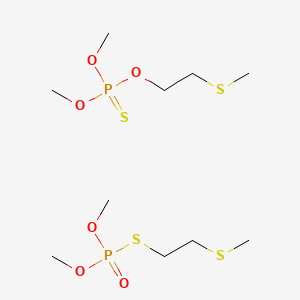
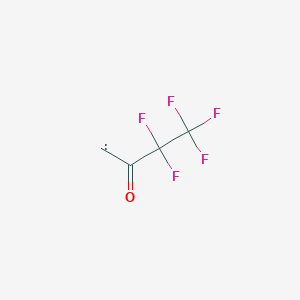
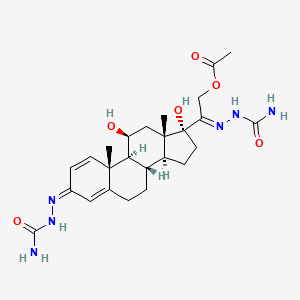
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
